2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine

Lipophilicity Drug-likeness Medicinal Chemistry

Procure 2-((1-(butylsulfonyl)piperidin-4-yl)oxy)pyridine (CAS 1448066-84-9) as the most lipophilic member of the 1-alkylsulfonyl-4-(pyridin-2-yloxy)piperidine homologous series. With an XLogP3 of 2.2, it sits squarely within the range predictive of favorable blood-brain barrier penetration, unlike its methyl homolog (XLogP3=1.0). The ~16-fold difference in partition coefficient makes it essential for probing the upper boundary of lipophilicity tolerance in systematic SAR campaigns targeting CNS disorders and kinase inhibition. Each homolog must be treated as a distinct chemical entity with unvalidated biological equivalence.

Molecular Formula C14H22N2O3S
Molecular Weight 298.4
CAS No. 1448066-84-9
Cat. No. B2694998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine
CAS1448066-84-9
Molecular FormulaC14H22N2O3S
Molecular Weight298.4
Structural Identifiers
SMILESCCCCS(=O)(=O)N1CCC(CC1)OC2=CC=CC=N2
InChIInChI=1S/C14H22N2O3S/c1-2-3-12-20(17,18)16-10-7-13(8-11-16)19-14-6-4-5-9-15-14/h4-6,9,13H,2-3,7-8,10-12H2,1H3
InChIKeyOYGULHSQBJNNSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine (CAS 1448066-84-9): A Piperidine-Sulfonamide Building Block for Drug Discovery


2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine (CAS 1448066-84-9) is a synthetic sulfonamide derivative featuring a piperidine ring substituted at the N-1 position with an n-butylsulfonyl group and at the C-4 position with a pyridin-2-yloxy ether. With a molecular formula of C14H22N2O3S and a molecular weight of 298.40 g/mol, the compound is cataloged under PubChem CID 71798672 and is supplied by multiple vendors as a research-grade small-molecule building block [1]. Its structure combines a moderately lipophilic n-butyl chain with a polar sulfonamide and a basic pyridine moiety, resulting in a balanced physicochemical profile (computed XLogP3 of 2.2, topological polar surface area of 67.9 Ų) that makes it a useful intermediate in medicinal chemistry programs targeting central nervous system disorders, kinase inhibition, and other therapeutic areas [1].

Why Generic Substitution of 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine with Shorter-Chain Homologs Carries Undefined Risk


Compounds within the 1-alkylsulfonyl-4-(pyridin-2-yloxy)piperidine series share a conserved core scaffold, but the length of the N-sulfonyl alkyl chain critically governs key physicochemical parameters that directly impact biological performance. Without direct head-to-head biological data, a generic substitution of the n-butyl analog (CAS 1448066-84-9) with its methyl (CAS 1448028-59-8), ethyl, or propyl homologs cannot be assumed to be functionally equivalent. Evidence from computed properties demonstrates that the n-butyl chain imparts a distinct lipophilicity profile (XLogP3 = 2.2) compared to the methyl homolog (XLogP3 = 1.0), which can translate into significantly different membrane permeability, target engagement, and in vivo pharmacokinetics [1][2]. The observed difference of approximately 1.2 log units corresponds to a roughly 16-fold difference in partition coefficient, a magnitude sufficient to alter compound behavior in cell-based assays, metabolic stability tests, and blood-brain barrier penetration models [1][2]. Because no published SAR study systematically compares the biological activities of all four N-alkyl chain lengths in the same assay, any claim of interchangeability is unsupported; researchers and procurement specialists must treat each homolog as a distinct chemical entity with unvalidated biological equivalence.

Quantitative Differentiation Evidence for 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine (CAS 1448066-84-9) Versus Closest Analogs


Computed Lipophilicity (XLogP3) Contrast Between the n-Butyl and Methyl Homologs Defines Their Distinct Physicochemical Space

The computed octanol–water partition coefficient (XLogP3) for 2-((1-(butylsulfonyl)piperidin-4-yl)oxy)pyridine is 2.2, a value that places it within an optimal range for blood-brain barrier penetration (typically XLogP 1.5–3.5). In contrast, the closest commercially available homolog, 2-((1-(methylsulfonyl)piperidin-4-yl)oxy)pyridine (CAS 1448028-59-8), has a significantly lower XLogP3 of 1.0 [1][2]. This represents a difference of ΔXLogP3 = 1.2, corresponding to a calculated 16-fold difference in the predicted partition coefficient. Both properties were computed by the same authoritative algorithm (XLogP3 version 3.0, as implemented in PubChem) and were retrieved on the same date, ensuring methodologically consistent comparison [1][2]. The ethyl and propyl homologs are not registered in PubChem; therefore, no equivalent quantitative comparison can be made for these intermediates.

Lipophilicity Drug-likeness Medicinal Chemistry

Rotatable Bond Count Differentiates the Butyl Homolog from the Methyl Homolog and Impacts Conformational Entropy

The target compound possesses 6 rotatable bonds, compared with 3 rotatable bonds for the methyl homolog, as reported in PubChem computed by the same Cactvs algorithm [1][2]. The additional three rotatable bonds arise from the n-butyl sulfonamide side chain. This difference of Δ3 rotatable bonds carries implications for ligand binding: higher conformational flexibility can enable induced-fit binding to a broader set of protein targets but also incurs a larger entropic penalty upon binding, which can reduce ligand efficiency metrics such as Ligand Efficiency Index (LE) or Lipophilic Ligand Efficiency (LLE).

Conformational Flexibility Ligand Efficiency Drug Design

Molecular Weight and Heavy Atom Count Distinguish Scaling Behavior Across the Homologous Series

The molecular weight of the butyl homolog is 298.40 g/mol versus 256.32 g/mol for the methyl homolog, a difference of 42.08 g/mol that corresponds to three methylene (–CH2–) units. The heavy atom count is 20 versus 17, respectively [1][2]. These differences are critical in the context of lead-like chemical space (typically MW ≤ 350) and fragment-based screening. The ethyl and propyl homologs are not cataloged in PubChem, preventing direct comparison of these intermediates.

Physicochemical Properties Lead-likeness Fragment-based screening

Absence of Published Head-to-Head Biological Data Necessitates Caution in Compound Selection

At the time of this analysis (April 2026), no peer-reviewed publication, patent example, or public database (including PubChem, ChEMBL, and BindingDB) reports quantitative biological activity data—such as IC50, Ki, EC50, or % inhibition—for 2-((1-(butylsulfonyl)piperidin-4-yl)oxy)pyridine (CAS 1448066-84-9) compared with any of its shorter-chain homologs in a head-to-head assay. Statements on vendor websites regarding Alzheimer's disease or cholinesterase inhibition are not accompanied by primary, compound-specific analytical data with defined assay conditions. Therefore, any claim about the biological superiority or selectivity of this compound over its methyl, ethyl, or propyl analogs would be unsupported [1].

Evidence Gap Procurement Risk Medicinal Chemistry

Procurement-Guided Application Scenarios for 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine (CAS 1448066-84-9)


Systematic SAR Exploration of N-Alkyl Chain Length in Piperidine Sulfonamide Lead Series

The quantified difference in XLogP3 (Δ = 1.2) and molecular weight (Δ = 42.08 g/mol) relative to the methyl homolog [1][2] provides a compelling rationale for including 2-((1-(butylsulfonyl)piperidin-4-yl)oxy)pyridine in a systematic structure-activity relationship (SAR) matrix. In a medicinal chemistry campaign aimed at optimizing a sulfonamide-containing piperidine lead, the butyl analog serves as the most lipophilic member of the homologous series, allowing the team to probe the upper boundary of the lipophilicity tolerance window and assess its impact on target potency, selectivity, and metabolic stability in a side-by-side assay format.

Fragment-Based Screening Library Expansion with Defined Physicochemical Diversity

With a molecular weight of 298.40 g/mol and 20 heavy atoms [1], this compound straddles the boundary between fragment-like and lead-like chemical space. Procurement for a fragment-screening library that already contains the methyl homolog (MW = 256.32 g/mol) [2] introduces a measurable increment in both size and lipophilicity, which can help identify binding pockets that preferentially accommodate larger, more flexible ligands. The computed topological polar surface area (67.9 Ų) remains constant across the two homologs, ensuring that any differential hit rate can be attributed primarily to changes in lipophilicity and conformational entropy.

Blood-Brain Barrier Penetration Profiling Using Computationally Stratified Compound Sets

The XLogP3 of 2-((1-(butylsulfonyl)piperidin-4-yl)oxy)pyridine (2.2) falls squarely within the range predictive of favorable blood-brain barrier penetration (typically XLogP 1.5–3.5), whereas the methyl homolog (XLogP = 1.0) sits at the lower boundary [1][2]. In a neuroscience drug-discovery program, procuring both compounds enables a direct experimental comparison of brain-to-plasma ratios in rodent pharmacokinetic studies, generating data that can validate or refine in silico BBB permeability models used within the organization.

Chemical Biology Tool Compound for Probing Sulfonamide-Dependent Protein Interactions

The conserved sulfonamide and pyridine-ether pharmacophore, combined with the distinct conformational flexibility of the n-butyl chain (6 rotatable bonds) [1], makes this compound a suitable candidate for chemical biology studies that require fine-tuning of linker length to achieve optimal engagement of a target protein. In comparison studies, the butyl analog may serve as a negative control for shorter-chain tool compounds, or vice versa, enabling researchers to attribute functional effects specifically to the N-alkyl substituent.

Quote Request

Request a Quote for 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.